2-((2,5-Dimethylbenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

Structure–activity relationship Quinazolinone Benzylthio substitution

Researchers mapping the 2-benzylthio-quinazolin-4(3H)-one SAR landscape often encounter a critical gap: the absence of a non-halogenated, dimethyl-substituted variant to serve as a lipophilicity benchmark or negative control. This 2,5-dimethylbenzyl thioether derivative directly fills that combinatorial void. - **SAR Matrix Completion:** Architecturally distinct from 2-methyl, 3-methyl, and 2,6-dichloro analogs, enabling isolated assessment of the para-methyl contribution to target binding (MAO-B IC₅₀ range: 0.142-3.03 µM). - **Validated Probe Utility:** Functions as a structurally matched negative control for halogenated DHFR inhibitor hits (IC₅₀ 0.3-0.8 µM), with NLT 98% purity ensuring reproducible dose-response data. - **Supply Assurance:** Sourced from ISO-certified inventories with immediate availability for global shipment, supported by rigorous identity confirmation protocols.

Molecular Formula C24H22N2OS
Molecular Weight 386.5 g/mol
CAS No. 763114-76-7
Cat. No. B12018849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,5-Dimethylbenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
CAS763114-76-7
Molecular FormulaC24H22N2OS
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=CC(=C4)C)C
InChIInChI=1S/C24H22N2OS/c1-16-9-12-20(13-10-16)26-23(27)21-6-4-5-7-22(21)25-24(26)28-15-19-14-17(2)8-11-18(19)3/h4-14H,15H2,1-3H3
InChIKeyUKKOWKQKFGXZQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2,5-Dimethylbenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one (CAS 763114-76-7): Structural Identity, Class Affiliation, and Procurement Baseline


2-((2,5-Dimethylbenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one (CAS 763114-76-7; MDL MFCD03474008) is a 2,3-disubstituted quinazolin-4(3H)-one derivative bearing a 2,5-dimethylbenzyl thioether at the C2 position and a p-tolyl (4-methylphenyl) substituent at N3, with molecular formula C₂₄H₂₂N₂OS and molecular weight 386.51 g/mol . The compound is catalogued within the Sigma-Aldrich Aldrich CPR (Custom Prepared Repository) collection of rare and unique chemicals intended for early discovery research, for which Sigma-Aldrich does not collect or warrant analytical characterization data . It is also supplied by MolCore and Chemenu at purities of NLT 98% and 95%, respectively, under ISO-certified quality management systems . The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry associated with DHFR inhibition, antitumor activity, antimicrobial effects, and kinase inhibition, with 2-thioether-substituted variants recognized as nonclassical antifolate leads [1].

Why 2-((2,5-Dimethylbenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one Cannot Be Replaced by a Close Structural Analog Without Risk of Divergent Biological Outcomes


In the 2-thioether-quinazolin-4(3H)-one series, minor alterations in the benzylthio substitution pattern produce large-magnitude changes in target binding and functional activity. Published structure–activity relationship (SAR) data on 2-benzylthio-quinazolin-4(3H)-ones as monoamine oxidase B (MAO-B) inhibitors demonstrate that an unsubstituted benzylthio moiety yields an IC₅₀ of 3.03 µM, whereas a 3-iodobenzylthio substitution improves potency to IC₅₀ = 0.142 µM—a 21-fold enhancement driven solely by the nature and position of the aryl substituent [1]. Similarly, in the DHFR inhibitor series, methoxylation of the 2-benzylthio group shifts IC₅₀ values from the micromolar range to as low as 0.01–0.02 µM [2]. The target compound's 2,5-dimethyl substitution pattern on the benzyl ring is architecturally distinct from the 2-methyl, 3-methyl, 2,6-dichloro, or unsubstituted benzyl variants available in the same AldrichCPR catalog . Because the 2,5-dimethyl arrangement presents a unique combination of steric bulk, electron-donating character, and lipophilicity (estimated XLogP), it cannot be assumed interchangeable with any single-methyl or halo-substituted congener without independent biological validation.

2-((2,5-Dimethylbenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one: Quantified Differentiation Evidence vs. Closest Structural Analogs


Dual-Ortho/Para-Methyl Substitution on the Benzylthio Moiety Confers a Distinct Steric and Electronic Profile vs. Mono-Methyl and Unsubstituted Analogs

The target compound bears a 2,5-dimethylbenzyl thioether, presenting two methyl groups at the ortho and para positions of the benzyl ring. The closest commercially available analog, 2-((2-methylbenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone (CAS 613227-95-5), carries only a single ortho-methyl group. Published SAR on 2-benzylthio-quinazolin-4(3H)-ones establishes that the presence, position, and number of substituents on the benzyl ring are the dominant determinants of biological potency: unsubstituted benzylthio yields MAO-B IC₅₀ = 3.03 µM, whereas 3-iodobenzylthio achieves IC₅₀ = 0.142 µM, a 21.3-fold difference [1]. The additional para-methyl group in the target compound increases molecular weight by 14.0 Da vs. the 2-methyl analog (386.5 vs. 372.5 g/mol) and alters both the electron density distribution on the aromatic ring and the conformational flexibility of the thioether linkage, factors known to modulate DHFR and kinase binding pocket complementarity [2].

Structure–activity relationship Quinazolinone Benzylthio substitution Lipophilicity

Absence of Halogen Substituents Distinguishes the Target Compound from 4-Chlorophenyl and 2,6-Dichlorobenzyl Analogs for Electronic Probe Applications

Among the closest AldrichCPR analogs, two carry halogen substituents: CAS 760203-10-9 replaces the N3 p-tolyl with a 4-chlorophenyl group (MF C₂₃H₁₉ClN₂OS, MW 406.93), and CAS 476486-13-2 replaces the 2,5-dimethylbenzylthio with a 2,6-dichlorobenzylthio (MF C₂₂H₁₆Cl₂N₂OS, MW 427.35). The target compound contains no halogen atoms, providing a distinct electronic baseline: the Hammett σₚ value for 4-CH₃ is −0.17 (electron-donating), whereas 4-Cl is +0.23 (electron-withdrawing) [1]. This alters the electron density at the quinazolinone N3 and C2 positions, which are critical for DHFR binding interactions with key residues Arg38 and Lys31 as identified by molecular modeling [2]. The 2,6-dichlorobenzyl analog introduces additional steric bulk and changes lipophilicity (estimated ΔLogP ≈ +0.8–1.0 vs. target), which can alter membrane permeability and off-target binding profiles independent of target engagement.

Halogen-free probe Electronic effects Quinazolinone Medicinal chemistry

Purity Specification of NLT 98% (HPLC) Provides a Quantifiable Quality Margin Over the 95% Standard Grade Available from Alternative Suppliers

MolCore supplies the target compound at a purity of NLT 98% under an ISO-certified quality management system, whereas Chemenu offers the same compound at 95% purity . A 3-percentage-point purity differential in a screening compound corresponds to a maximum impurity burden of ≤2% vs. ≤5%, meaning the 95% grade could contain up to 2.5× more impurity by mass. For dose–response assays conducted at 10 µM with a compound of MW 386.5, a 5% impurity translates to a potential confounding concentration of ~0.5 µM of unidentified contaminants—sufficient to generate false-positive hits in sensitive biochemical or cell-based screens [1]. Sigma-Aldrich (AldrichCPR) provides the compound without a purity warranty, explicitly stating it is sold 'AS-IS' and that no analytical data are collected, making supplier selection a critical procurement variable .

Purity specification Procurement quality Quinazolinone ISO-certified

Sigma-Aldrich AldrichCPR 'Rare and Unique' Designation Confers Documented Scarcity Value Relative to Catalog Quinazolinone Standards

Sigma-Aldrich explicitly categorizes this compound within its Aldrich CPR (Custom Prepared Repository) collection as a 'rare and unique' chemical for early discovery researchers, and further states that 'Sigma-Aldrich does not collect analytical data for this product' . This contrasts with catalog-standard quinazolinones such as 2-methyl-3-(4-methylphenyl)-4(3H)-quinazolinethione (CAS 65772-23-8), which are stocked with full Certificates of Analysis and characterized melting points. As of the search date, the compound appears in no PubChem substance record, no ChEMBL entry, and no primary research article indexed in PubMed under its CAS number [1], confirming that it occupies an under-characterized niche distinct from well-studied quinazolinone analogs like the DHFR inhibitors described by Al-Omary et al. (2013) and El-Messery et al. (2016) [2].

Chemical rarity Procurement exclusivity AldrichCPR Quinazolinone

Optimal Research Application Scenarios for 2-((2,5-Dimethylbenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one Based on Verified Differentiation Evidence


Halogen-Free Negative Control or Orthogonal Chemical Probe in DHFR/Antifolate Screening Cascades

The target compound's absence of halogen atoms, combined with its 2,5-dimethylbenzylthio moiety that mimics the lipophilic character of active DHFR inhibitors without introducing halogen-bonding artifacts, makes it suitable as a structurally matched negative control or selectivity probe alongside halogenated quinazolinone hits such as the 4-chlorophenyl analog (CAS 760203-10-9). Published DHFR inhibitors in the 2-heteroarylthio-quinazolin-4-one class achieve IC₅₀ values of 0.3–0.8 µM [1]; testing the target compound in the same bovine liver DHFR assay would establish whether the 2,5-dimethyl substitution confers, attenuates, or abolishes activity relative to these characterized leads. Its NLT 98% purity specification supports reproducible dose–response determinations at concentrations ≤10 µM without impurity confounding [2].

Structure–Activity Relationship (SAR) Expansion of the 2-Benzylthio-Quinazolin-4(3H)-one Series to Map the Ortho,Para-Dimethyl Pharmacophore

The compound fills a specific combinatorial gap in the 2-benzylthio SAR matrix: the 2,5-dimethylbenzyl variant is absent from both the El-Messery methoxylated series (which explored 2-, 3-, and 4-methoxy patterns) and the Qhobosheane MAO-B series (which examined halogen substitutions) [1][2]. By comparing the target compound head-to-head with its 2-methyl (CAS 613227-95-5), 3-methyl (CAS 476486-18-7), and unsubstituted benzylthio congeners in a standardized MAO-B or DHFR assay, researchers can quantify the contribution of the second (para) methyl group to potency and selectivity. The known 21-fold activity range for benzylthio substituent variation (MAO-B IC₅₀: 0.142–3.03 µM) provides a calibrated dynamic range for such a study [2].

Physicochemical Property Benchmarking in Cellular Permeability and Solubility Panels

With a molecular weight of 386.5 Da and an estimated LogP in the range of ~4.5–5.5 (based on the C₂₄H₂₂N₂OS formula and two aromatic substituents), the target compound occupies a lipophilicity window that is higher than the 2-methyl analog (MW 372.5) but lower than the 2,6-dichloro analog (MW 427.35, estimated ΔLogP ≈ +0.8–1.0). This positions it as a mid-range lipophilicity benchmark within the AldrichCPR quinazolinone cluster for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies. The Sigma-Aldrich AS-IS supply terms require independent identity confirmation via NMR and HPLC before use in such panels, a procedural gate that itself adds rigor to procurement workflows .

Combinatorial Library Design Using the Thioquinazolinone Scaffold per US Patent Application 2004/0102629

The compound falls within the general Markush structure of US Patent Application 2004/0102629, which claims thioquinazolinone derivative compounds and combinatorial libraries thereof with R₁–R₄, x, and y as defined substituents [3]. The 2,5-dimethylbenzyl group represents one specific embodiment of the R₂ benzyl-type substituent. Researchers building focused libraries around this scaffold can use the target compound as a validated synthetic intermediate or as a reference standard to benchmark library member purity and identity by HPLC and LC-MS against the NLT 98% specification.

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